molecular formula C16H15ClO4 B5656722 2-chlorobenzyl 3,4-dimethoxybenzoate

2-chlorobenzyl 3,4-dimethoxybenzoate

Cat. No. B5656722
M. Wt: 306.74 g/mol
InChI Key: LSUXWTGBNDDMBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-chlorobenzyl 3,4-dimethoxybenzoate often involves catalytic oxidative aminocarbonylation reactions, as seen in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives (Gabriele et al., 2006). These methods showcase the versatility and efficiency of palladium-catalyzed reactions in creating complex organic structures, potentially applicable to synthesizing 2-chlorobenzyl 3,4-dimethoxybenzoate.

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and DFT studies, provides insights into the geometrical configuration, electronic properties, and intermolecular interactions of compounds. For instance, the crystal structure and DFT study of 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one (Sapari et al., 2019) offer a model for understanding the structural characteristics of chloro and dimethoxy substituted aromatic compounds.

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds reveal the reactivity and functional group transformations relevant to 2-chlorobenzyl 3,4-dimethoxybenzoate. For example, the chlorination and acylation of 2,4-dimethoxybenzoic acid to produce 2,4-dimethoxybenezoyl chloride (You-zhi, 2007) demonstrate the synthetic pathways for introducing chloro and methoxy groups into aromatic systems.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and phase behavior, are crucial for understanding the material's applications. Research on compounds like orthopalladated complexes of laterally substituted azobenzene derivatives (Hoshino et al., 1991) can shed light on the liquid crystalline properties that might be expected from chlorobenzyl dimethoxybenzoates.

Chemical Properties Analysis

Chemical properties, including reactivity towards other chemicals, stability, and degradation pathways, are essential for predicting the behavior of 2-chlorobenzyl 3,4-dimethoxybenzoate in various conditions. Studies on the synthesis and herbicidal activity of related chloro-fluorobenzoyl thioureas (Chang-chun, 2006) offer insights into the potential biological activity and stability of chloro and dimethoxy substituted benzoates.

properties

IUPAC Name

(2-chlorophenyl)methyl 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-19-14-8-7-11(9-15(14)20-2)16(18)21-10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUXWTGBNDDMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)methyl 3,4-dimethoxybenzoate

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